(4Z)-4-[4-(diethylamino)benzylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the oxazole ring.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxazole derivatives.
Substitution: The diethylamino group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include various oxazole derivatives, amines, and substituted aromatic compounds.
Scientific Research Applications
(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with various molecular targets. The compound can bind to DNA, leading to the inhibition of transcription and replication processes. It also interacts with specific enzymes, inhibiting their activity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of the compound.
4-Methyl-3-nitrobenzoyl chloride: Another precursor used in the synthesis.
Oxazole derivatives: Compounds with similar structures and properties.
Uniqueness
(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of functional groups, which gives it distinct electronic and chemical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H21N3O4/c1-4-23(5-2)17-10-7-15(8-11-17)12-18-21(25)28-20(22-18)16-9-6-14(3)19(13-16)24(26)27/h6-13H,4-5H2,1-3H3/b18-12- |
InChI Key |
JJQABRIHEDHFHQ-PDGQHHTCSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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